molecular formula C19H18ClN3O3 B12744231 (S)-Camazepam CAS No. 102818-70-2

(S)-Camazepam

Cat. No.: B12744231
CAS No.: 102818-70-2
M. Wt: 371.8 g/mol
InChI Key: PXBVEXGRHZFEOF-KRWDZBQOSA-N
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Description

(S)-Camazepam is a benzodiazepine derivative that has been studied for its potential anxiolytic and muscle relaxant properties It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Camazepam typically involves the resolution of racemic camazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the reaction of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with (S)-2-amino-2-phenylethanol under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Camazepam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and properties of benzodiazepines.

    Biology: Research has focused on its effects on the central nervous system and its potential as an anxiolytic agent.

    Medicine: It has been investigated for its potential use in treating anxiety disorders, muscle spasms, and other related conditions.

    Industry: Its synthesis and production methods are of interest for the development of new pharmaceuticals and chemical processes.

Mechanism of Action

(S)-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system, which accounts for its anxiolytic and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

(S)-Camazepam is unique due to its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. This chiral specificity can result in differences in potency, efficacy, and side effect profiles compared to its racemic mixture or other benzodiazepines.

Properties

CAS No.

102818-70-2

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m0/s1

InChI Key

PXBVEXGRHZFEOF-KRWDZBQOSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3

Origin of Product

United States

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